3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-2-28-18-11-8-16(9-12-18)22-19(26)13-10-17-14-29-21(24-17)25-20(27)23-15-6-4-3-5-7-15/h8-9,11-12,14-15H,2-7,10,13H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRDCFYZIBUAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Urea Derivative Formation: The cyclohexylurea moiety can be introduced by reacting cyclohexylamine with an isocyanate or by using phosgene derivatives.
Coupling Reactions: The thiazole ring and the urea derivative are then coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Ethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethoxyphenyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the urea moiety or the thiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for the treatment of certain diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea moiety may facilitate binding to these targets, while the ethoxyphenyl group could influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule:
Key Observations:
- Substituent Effects: The ethoxyphenyl group in the target and Compound 7l contrasts with dimethoxyphenyl (Compounds 29 and 2) and fluorophenyl (Compounds 29 and 2) groups. These substitutions influence electronic properties and binding affinity; fluorophenyl groups often enhance metabolic stability, while methoxy/ethoxy groups improve solubility .
- Ureido vs. Oxadiazole Linkers: The cyclohexylureido group in the target may offer stronger hydrogen-bonding interactions compared to the oxadiazole-sulfanyl linker in Compound 7l, which could prioritize different biological targets .
Physicochemical Properties
- Melting Points: Compound 7l (177–178°C) has a well-defined melting point, indicative of high crystallinity. The target compound’s absence of reported data suggests further characterization is needed.
- Solubility: The ethoxyphenyl group in the target and Compound 7l may enhance aqueous solubility compared to the dimethoxyphenyl and fluorophenyl groups in Compounds 29 and 2, which are more lipophilic .
Pharmacological Potential (Inferred)
- Target Compound: The cyclohexylureido group could promote kinase inhibition (e.g., VEGF or EGFR targets) via urea-mediated hydrogen bonding, as seen in ureido-containing drugs like sorafenib .
- Compound 7l: The oxadiazole-sulfanyl linker might prioritize antimicrobial activity, as oxadiazoles are common in antibacterial agents .
Biological Activity
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic compound belonging to the class of thiazole derivatives. Compounds in this category have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₃O₂S |
| Molecular Weight | 345.46 g/mol |
The biological activity of thiazole derivatives, including this compound, primarily involves their interaction with various biological targets such as enzymes and receptors. The presence of the urea moiety enhances binding affinity to specific proteins, while the aromatic ring contributes to interactions with hydrophobic sites within these proteins. This results in modulation of enzymatic activities or inhibition of specific pathways.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using standard methods such as the disk diffusion assay and minimum inhibitory concentration (MIC) determination.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Pseudomonas aeruginosa | 64 | Weak |
These results suggest that while the compound has some antimicrobial efficacy, it may require further optimization to enhance its activity against resistant strains.
Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer activity against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis Induction |
| A549 (Lung Cancer) | 15 | Cell Cycle Arrest |
These findings highlight the potential of this compound as a lead molecule for further development in cancer therapy.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial properties of various thiazole derivatives, including our compound. The results indicated that modifications to the side chains significantly influenced activity levels, suggesting a structure-activity relationship that could guide future synthesis efforts.
- Evaluation of Anticancer Properties : In a separate investigation, the anticancer effects were assessed in vivo using mouse models. The compound demonstrated significant tumor reduction compared to control groups, reinforcing its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
